

# What are the physical and chemical properties of N-Methoxy-N-methylacetamide?

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## Compound of Interest

Compound Name: *N-Methoxy-N-methylacetamide*

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## N-Methoxy-N-methylacetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**N-Methoxy-N-methylacetamide**, a prominent member of the Weinreb amide class of reagents, serves as a versatile and highly valued building block in modern organic synthesis. Its unique reactivity profile, characterized by the formation of a stable chelated intermediate upon nucleophilic attack, allows for the controlled synthesis of ketones and aldehydes, mitigating the over-addition often observed with more reactive acylating agents. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of **N-Methoxy-N-methylacetamide**, alongside detailed experimental protocols and a visualization of its synthetic utility.

## Core Physical and Chemical Properties

**N-Methoxy-N-methylacetamide** is a clear, colorless liquid at room temperature.<sup>[1][2]</sup> Its stability under normal conditions, coupled with its miscibility with a wide range of organic solvents, makes it a practical and user-friendly reagent in a laboratory setting.

## Physical Properties

The key physical characteristics of **N-Methoxy-N-methylacetamide** are summarized in the table below, providing a quick reference for experimental planning and execution.

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO <sub>2</sub>	[3]
Molecular Weight	103.12 g/mol	[3][4]
Appearance	Clear colorless liquid	[1][2]
Boiling Point	152 °C (lit.)	[4][5]
Density	0.97 g/mL at 25 °C (lit.)	[5]
Refractive Index (n <sub>20</sub> /D)	1.426 (lit.)	[5]
Flash Point	49 °C (120.2 °F) - closed cup	[4]
Solubility	Soluble in water. Slightly soluble in chloroform and methanol.	[6]

## Chemical Properties

The chemical behavior of **N-Methoxy-N-methylacetamide** is dominated by the reactivity of the amide carbonyl group. Its primary application lies in its role as an efficient acylating agent.

- **Reactivity with Organometallic Reagents:** **N-Methoxy-N-methylacetamide** reacts cleanly with a variety of organolithium and Grignard reagents to afford ketones in high yields.[7][8] The key to this controlled reactivity is the formation of a stable tetrahedral intermediate, which is chelated by the methoxy and methyl groups on the nitrogen atom. This intermediate prevents the addition of a second equivalent of the organometallic reagent and collapses to the corresponding ketone upon acidic workup.
- **Reduction to Aldehydes:** The amide can be selectively reduced to the corresponding aldehyde using common reducing agents such as lithium aluminum hydride (LiAlH<sub>4</sub>) or diisobutylaluminium hydride (DIBAL-H).[7] Similar to the reaction with organometallics, a stable intermediate is formed, preventing over-reduction to the alcohol.
- **Stability:** **N-Methoxy-N-methylacetamide** is stable under typical laboratory conditions but should be protected from moisture.[1] It is incompatible with strong oxidizing agents.[6]

## Spectroscopic Data

The structural identity and purity of **N-Methoxy-N-methylacetamide** can be confirmed through various spectroscopic techniques.

Spectroscopy	Data	Reference
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz)	δ 3.62 (s, 3H), 3.11 (s, 3H), 2.05 (s, 3H)	[1]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 75.4 MHz)	δ 171.8 (C=O), 61.0 (OCH <sub>3</sub> ), 31.9 (NCH <sub>3</sub> ), 19.6 (CH <sub>3</sub> )	[1]
Infrared (IR, pure)	3497, 2971, 2941, 2824, 1663 cm <sup>-1</sup>	[1]

## Experimental Protocols

### Synthesis of N-Methoxy-N-methylacetamide

A common and efficient method for the preparation of **N-Methoxy-N-methylacetamide** involves the reaction of acetyl chloride with N,O-dimethylhydroxylamine hydrochloride.[1][9]

Materials:

- N,O-Dimethylhydroxylamine hydrochloride
- Acetyl chloride
- Pyridine
- Dichloromethane (DCM)
- Brine
- Diethyl ether
- Anhydrous sodium sulfate

#### Procedure:

- To a well-stirred suspension of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane under an inert atmosphere (e.g., argon), slowly add pyridine (2.0 eq) dropwise at 0 °C.
- To this mixture, add acetyl chloride (0.95 eq) dropwise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to gradually warm to room temperature and stir for 3 hours.
- Partition the reaction mixture between brine and diethyl ether.
- Separate the organic layer and extract the aqueous layer with additional diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield **N-Methoxy-N-methylacetamide** as a colorless liquid.

## General Procedure for Ketone Synthesis using N-Methoxy-N-methylacetamide

This protocol outlines the general steps for the reaction of **N-Methoxy-N-methylacetamide** with an organometallic reagent to synthesize a ketone.

#### Materials:

- **N-Methoxy-N-methylacetamide**
- Organolithium or Grignard reagent (e.g., Phenylmagnesium bromide)
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )

- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

#### Procedure:

- Dissolve **N-Methoxy-N-methylacetamide** (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere and cool the solution to 0 °C or -78 °C, depending on the reactivity of the organometallic reagent.
- Slowly add the organometallic reagent (1.0-1.2 eq) dropwise to the stirred solution.
- Allow the reaction to stir at the same temperature for a specified time (typically 1-3 hours) or until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by the slow addition of 1 M HCl at 0 °C.
- Allow the mixture to warm to room temperature and extract the product with an organic solvent.
- Wash the combined organic layers sequentially with saturated aqueous  $\text{NaHCO}_3$  and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude ketone by flash column chromatography, distillation, or recrystallization.

## Visualizing Synthetic Pathways

The following diagram illustrates the central role of **N-Methoxy-N-methylacetamide** in the synthesis of ketones and aldehydes, highlighting the key stable tetrahedral intermediate.



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Caption: Reactivity of **N-Methoxy-N-methylacetamide**.

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